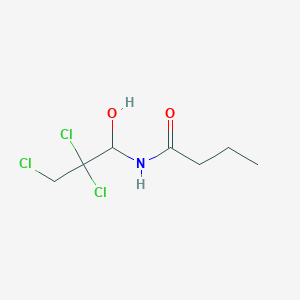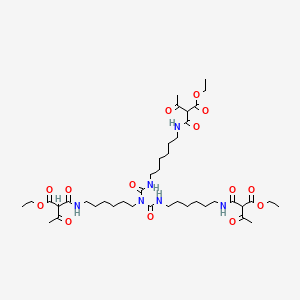![molecular formula C23H20ClN7O2S3 B12741010 9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-62-3](/img/structure/B12741010.png)
9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, characterized by multiple rings and heteroatoms, suggests it may have interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the chlorophenyl and pyrrol-2-ylsulfonyl groups, and final modifications to achieve the desired functional groups. Common synthetic methods may include:
Cyclization reactions: to form the tetracyclic core.
Substitution reactions: to introduce the chlorophenyl group.
Sulfonylation reactions: to attach the pyrrol-2-ylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially altering the sulfur or nitrogen atoms.
Reduction: Modifying the double bonds or functional groups.
Substitution: Replacing the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a drug candidate, given its complex structure and potential for specific interactions with biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular membranes: Leading to cell death.
相似化合物的比较
Similar Compounds
9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: shares similarities with other tetracyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
132418-62-3 |
|---|---|
分子式 |
C23H20ClN7O2S3 |
分子量 |
558.1 g/mol |
IUPAC 名称 |
9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C23H20ClN7O2S3/c1-13-27-28-18-11-26-21(14-5-2-3-6-16(14)24)20-15-8-10-30(12-17(15)35-22(20)31(13)18)23(34)29-36(32,33)19-7-4-9-25-19/h2-7,9,25H,8,10-12H2,1H3,(H,29,34) |
InChI 键 |
ZHYQLYYBVSIJCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NS(=O)(=O)C5=CC=CN5)C(=NC2)C6=CC=CC=C6Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




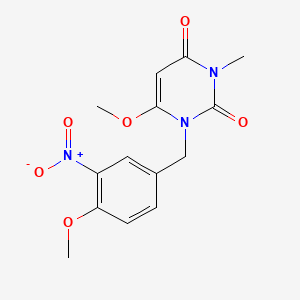

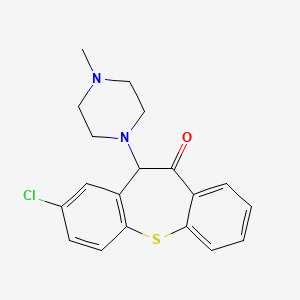
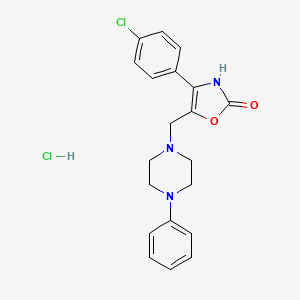
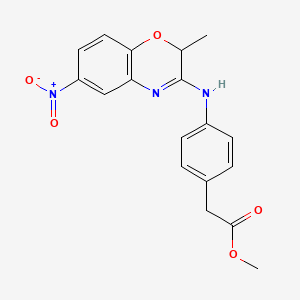

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)
